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Compound of Interest

1-cyclopentyl-3-methyl-1H-
Compound Name:
pyrazol-5-amine

Cat. No.: B1274583

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-
cyclopentyl-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of specific
experimental data for this compound in public databases, this document outlines the expected
spectroscopic characteristics and a plausible synthetic pathway based on established chemical
principles and data from structurally related compounds. This guide is intended to serve as a
foundational resource for researchers involved in the synthesis, characterization, and
evaluation of novel pyrazole derivatives.

Introduction

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the
aminopyrazole class. Aminopyrazoles are recognized as privileged scaffolds in medicinal
chemistry, exhibiting a wide range of biological activities, including anti-inflammatory,
anticancer, and antimicrobial properties. The unique substitution pattern of a cyclopentyl group
at the N1 position and a methyl group at the C3 position of the pyrazole ring suggests potential
for novel pharmacological profiles. Accurate structural elucidation is the cornerstone of any
chemical research and drug development program. This guide details the methodologies and
expected data for the unambiguous identification and characterization of this molecule.
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Chemical Identity and Physicochemical Properties

The fundamental properties of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine are summarized
in the table below. These are primarily computed properties sourced from publicly available
chemical databases.[1]

Property Value Source

1-cyclopentyl-3-methyl-1H-
IUPAC Name _ PubChem
pyrazol-5-amine

2-cyclopentyl-5-methylpyrazol-

Synonyms . PubChem
CAS Number 30241-37-3 PubChem
Molecular Formula CoH1sNs PubChem
Molecular Weight 165.24 g/mol PubChem
Monoisotopic Mass 165.1266 Da PubChem
XLogP3 15 PubChem

Structural Elucidation: A Predictive Approach

In the absence of direct experimental spectroscopic data for 1-cyclopentyl-3-methyl-1H-
pyrazol-5-amine, this section outlines the expected spectral characteristics based on the
analysis of structurally similar aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

3.1.1. *H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the
cyclopentyl, methyl, pyrazole, and amine protons.
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Predicted
Chemical Shift  Multiplicity

(5, ppm)

Integration

Assignment

Rationale

~55-6.0 S

1H

H4 (pyrazole)

The lone proton
on the pyrazole

ring is expected
to be a singlet in
the aromatic

region.

~4.0-45 m

1H

N-CH
(cyclopentyl)

The methine
proton of the
cyclopentyl
group attached
to the nitrogen
will be
deshielded.

~35-45 brs

2H

-NH2

The amine
protons typically
appear as a
broad singlet;
chemical shift
can vary with
solvent and

concentration.

~21-23 S

3H

-CHs (pyrazole)

The methyl
group attached
to the pyrazole
ring will be a

sharp singlet.
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The methylene

protons of the

-CH:2 cyclopentyl rin
~15-2.0 m 8H y PenyITINg
(cyclopentyl) will appear as a
complex
multiplet.

3.1.2. 3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms

in the molecule.

Predicted Chemical Shift

© ) Assignment Rationale
» PPM

The carbon atom bearing the
~155- 160 C5 (C-NH2) amino group is expected to be

significantly downfield.

The carbon atom with the
~ 140 - 145 C3 (C-CHs3) _

methyl substituent.

The CH carbon of the pyrazole
~90-95 C4 _

ring.

The methine carbon of the
~55-60 N-CH (cyclopentyl) cyclopentyl group attached to

the nitrogen.

Methylene carbons of the
~30-35 -CH: (cyclopentyl) cyclopentyl ring adjacent to the

N-CH group.

The remaining methylene
~20-25 -CH: (cyclopentyl) )

carbons of the cyclopentyl ring.
~10-15 -CHs The methyl carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Frequency

Intensity Assignment
(cm™)
N-H stretching (asymmetric
) and symmetric) of the primary
3300 - 3500 Medium, Broad ]
amine. Often appears as a
doublet.[2][3][4][5][6]
C-H stretching of the
2850 - 2960 Strong cyclopentyl and methyl groups.
[21[31141[5][6]
) N-H bending (scissoring) of the
~ 1620 Medium _ _
primary amine.[2][3][4][5][6]
i C=N and C=C stretching of the
~ 1580 Medium-Strong )
pyrazole ring.
] C-H bending of the CH2
1450 - 1470 Medium

groups in the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Value Interpretation

[M]*, Molecular ion peak. As it contains an odd

165 number of nitrogen atoms, the molecular weight
is odd.

164 [M-H]*, Loss of a hydrogen atom.

150 [M-CHs]*, Loss of a methyl radical.

[M-CsHoq]*, Loss of the cyclopentyl radical, a
96 common fragmentation for N-alkylated
compounds.[7][8][9]
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Experimental Protocols

While specific protocols for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine are not published, a
general synthetic route can be proposed based on established pyrazole syntheses.

Proposed Synthesis of 1-Cyclopentyl-3-methyl-1H-
pyrazol-5-amine

A common and effective method for the synthesis of 5-aminopyrazoles involves the
condensation of a 3-ketonitrile with a substituted hydrazine.

Reaction Scheme:

3-Aminocrotononitrile + Cyclopentylhydrazine — 1-Cyclopentyl-3-methyl-1H-pyrazol-5-

amine
Step-by-Step Protocol:

o Preparation of Cyclopentylhydrazine: Cyclopentylhydrazine can be prepared from
cyclopentyl bromide and hydrazine hydrate.

e Condensation Reaction:

o To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or
acetic acid, add 3-aminocrotononitrile (1.0 eq).

o The reaction mixture is heated to reflux for 4-6 hours.

o The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
e Work-up and Purification:

o Upon completion, the solvent is removed under reduced pressure.

o The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with
a saturated solution of sodium bicarbonate and then with brine.

o The organic layer is dried over anhydrous sodium sulfate and concentrated.
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o The crude product is purified by column chromatography on silica gel to afford the pure 1-
cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Characterization Methods

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a 400 or 500 MHz
spectrometer using CDClsz or DMSO-ds as the solvent.

e IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared
(FTIR) spectrometer, typically as a thin film or KBr pellet.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using
an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations
Chemical Structure

Caption: Chemical structure of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Experimental Workflow for Synthesis and
Characterization

Pure Product
(1-Cyclopentyl-3-methyl-
1H-pyrazol-5-amine)

Structural Characterization
(NMR, IR, MS)

Purification
(Column Chromatography)

Agueous Work-up
(Extraction & Washing)

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization.

Potential Signhaling Pathway Involvement

Given that many aminopyrazole derivatives are known to be kinase inhibitors, a hypothetical
signaling pathway is depicted below. This is for illustrative purposes only, as the specific
biological targets of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine have not been determined.
[10]
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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the
structural elucidation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While awaiting the
publication of direct experimental data, the information presented herein on expected
spectroscopic signatures, a plausible synthetic route, and potential biological relevance offers a
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valuable starting point for researchers. The methodologies and data interpretation strategies
outlined are based on well-established principles in organic chemistry and are applicable to a
wide range of novel heterocyclic compounds. Further experimental validation is required to
confirm the predictions made in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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